Cas no 16975-93-2 (2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium)

2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium structure
16975-93-2 structure
Product Name:2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium
Numero CAS:16975-93-2
MF:C15H11O5
MW:271.244844675064
CID:2012828
PubChem ID:441701
Update Time:2025-04-21

2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium
    • 5.7.3'.4'-Tetrahydroxyflavylium
    • 5.7.3.4'-Tetrahydroxyflavylium
    • Lukolinidin
    • Luteolidin
    • 5,7,3',4'-Tetrahydroxyflavylium
    • luteolinidin
    • BDBM50347144
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-1$l^{4}-chromen-1-ylium
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium(1+), 9CI
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium
    • 2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol
    • Q3062931
    • NCI60_033512
    • Luteolinidin cation
    • 935OS7WHP6
    • C08652
    • NSC693578
    • CHEMBL1275834
    • CHEBI:6584
    • 16975-93-2
    • UNII-935OS7WHP6
    • Luteolinidin ion
    • SCHEMBL676808
    • 1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
    • 601-367-5
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-1$l^(4)-chromen-1-ylium
    • DTXCID301767018
    • DTXSID20921728
    • Inchi: 1S/C15H10O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1-7H,(H3-,16,17,18,19)/p+1
    • Chiave InChI: GDNIGMNXEKGFIP-UHFFFAOYSA-O
    • Sorrisi: [O+]1C(=CC=C2C(=CC(=CC=12)O)O)C1C=CC(=C(C=1)O)O

Proprietà calcolate

  • Massa esatta: 271.06064845g/mol
  • Massa monoisotopica: 271.06064845g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 336
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 81.9Ų
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.